N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide

Ligand design Metal coordination Structure–activity relationship

N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide (CAS 2034254-01-6) is a synthetic organic compound belonging to the bipyridine-benzamide class, characterized by a 2,4'-bipyridine scaffold linked via a methylene bridge to a 2-(ethylthio)benzamide moiety. The compound has a molecular formula of C₂₀H₁₉N₃OS and a molecular weight of 349.45 g·mol⁻¹.

Molecular Formula C20H19N3OS
Molecular Weight 349.45
CAS No. 2034254-01-6
Cat. No. B2392822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide
CAS2034254-01-6
Molecular FormulaC20H19N3OS
Molecular Weight349.45
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C20H19N3OS/c1-2-25-18-8-4-3-7-17(18)20(24)23-14-16-6-5-11-22-19(16)15-9-12-21-13-10-15/h3-13H,2,14H2,1H3,(H,23,24)
InChIKeyXMFBHBNWZUAODW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,4'-Bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide: Key Structural and Physicochemical Properties for Research Procurement


N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide (CAS 2034254-01-6) is a synthetic organic compound belonging to the bipyridine-benzamide class, characterized by a 2,4'-bipyridine scaffold linked via a methylene bridge to a 2-(ethylthio)benzamide moiety . The compound has a molecular formula of C₂₀H₁₉N₃OS and a molecular weight of 349.45 g·mol⁻¹ . Bipyridine derivatives are recognized as versatile intermediates and ligands in pharmaceutical, agrochemical, and materials science research, with applications spanning metal coordination chemistry to bioactive molecule design [1].

Non‑symmetric 2,4′‑bipyridine scaffold for asymmetric metal coordination studies
Enables differential reactivity at two distinct nitrogen sites
Soft ethylthio sulfur donor suitable for thiophilic metal (Cu, Ag, Au) ligation research
Expands coordination repertoire beyond oxygen-based analogs
Modular benzamide intermediate for pharmaceutical and agrochemical derivatization
Reported use in combinatorial library synthesis and ligand design

Why Generic Substitution of N-([2,4'-Bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide Is Not Feasible Without Loss of Functional Specificity


Bipyridine-based compounds cannot be trivially interchanged because the relative positions of the pyridyl nitrogen atoms (e.g., 2,2′-, 2,3′-, 2,4′-, 3,4′-, etc.) control metal‑ion chelation geometry, electronic communication, and resultant application performance [1]. The 2,4′-bipyridine isomer present in this compound orients the nitrogen lone pairs in a non‑symmetric arrangement that differs fundamentally from the symmetrical 2,2′‑bipyridine commonly used in coordination chemistry, directly altering complex stability and catalytic selectivity [1]. Adding the pendant 2‑(ethylthio)benzamide group introduces a soft sulfur donor atom, further modifying coordination behavior relative to simple bipyridine ligands or analogs bearing methoxy/methylthio substituents . Consequently, replacing this compound with a different bipyridine isomer or a benzamide derivative lacking the ethylthio group will produce a different coordination environment and cannot reproduce the intended chemical or biological function without experimental re‑validation.

Bipyridine isomer mismatch
2,4′‑bipyridine core provides a non‑symmetric nitrogen arrangement; 2,2′‑ or 2,3′‑isomers alter chelation geometry and complex stability. Direct replacement may produce different coordination behavior.
Thioether substituent specificity
Replacing the ethylthio group with methoxy or other oxygen analogs changes lipophilicity and sulfur‑metal interaction potential, which can shift target engagement and catalyst selectivity.

Quantitative Differentiation Evidence for N-([2,4'-Bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide Relative to Closest Analogs


Mono‑ vs. Bis‑(heteroaryl) Scaffold Size and Complexity Differentiation

Compared with the simpler mono‑pyridine analog 2‑(ethylthio)‑N‑(pyridin‑3‑ylmethyl)benzamide (CID 970318, MW = 272.37 g·mol⁻¹) [1], the target compound contains an additional pyridine ring (2,4′‑bipyridine), increasing the molecular weight to 349.45 g·mol⁻¹ . This structural expansion provides two nitrogen donor atoms capable of bidentate metal chelation, whereas the mono‑pyridine analog can only act as a monodentate ligand. No quantitative affinity data are publicly available for a direct head‑to‑head comparison; the differentiation is inferred from the established coordination chemistry of 2,4′‑bipyridine versus pyridine [2].

Scaffold nitrogen donors
Class‑level inference
2‑fold increase in N‑donor sites vs. mono‑pyridine analog
Enables bidentate chelation potential, a critical factor for catalyst design and sensor selectivity
No direct experimental binding data; inferred from 2,4′‑bipyridine coordination chemistry
Ligand design Metal coordination Structure–activity relationship

2,4′‑ vs. 2,3′‑Bipyridine Isomer Distinction in Coordination Behavior

The target compound features a 2,4′‑bipyridine core, which places the two pyridine nitrogen atoms in a non‑adjacent, non‑symmetric orientation. The isomeric N‑([2,3′‑bipyridin]‑5‑ylmethyl)‑2‑(ethylthio)benzamide (CAS 2034435‑75‑9, MW = 349.45 g·mol⁻¹) differs solely in the connectivity of the bipyridine unit. Experimental evidence on unsubstituted 2,4′‑bipyridine demonstrates that it acts as a monodentate ligand in Fe(II) complexes, whereas 2,2′‑bipyridine is a strong bidentate chelator [1]. The 2,3′‑isomer presents an alternative nitrogen‑distance geometry that can lead to different metal‑binding stoichiometries and complex stabilities [2]. No head‑to‑head binding data are available for the two specific benzamide‑substituted analogs; the differentiation is grounded in the established isomer‑dependent coordination behavior of the parent bipyridines.

Isomer coordination geometry
Class‑level inference
2,4′‑bipyridine exhibits monodentate/bridging behavior; 2,3′‑isomer changes N…N distance
Coordination architecture impacts catalytic activity and metal‑sensor selectivity
No head‑to‑head stability constants for these benzamide derivatives; based on parent bipyridine Fe(II) data
Bipyridine isomerism Coordination selectivity Metal complex geometry

Ethylthio vs. Methoxy Substituent Effect on Ligand Lipophilicity and Predicted Membrane Permeability

The ethylthio group (–SEt) in the target compound is a soft, polarizable substituent that increases lipophilicity relative to oxygen‑based analogs. The isosteric N‑([2,4′‑bipyridin]‑3‑ylmethyl)‑2‑methoxybenzamide (CAS 2034474‑33‑2, MW = 335.40 g·mol⁻¹) replaces the sulfur atom with oxygen. Although experimentally measured logP values are not publicly available for either compound, the consensus‑predicted logP (cLogP) calculated by the XLogP3 algorithm for the ethylthio‑containing benzamide substructure is approximately 0.5–0.8 units higher than that of the corresponding methoxy analog, based on fragment‑based prediction models [1]. This predicted difference translates to roughly a 3‑ to 6‑fold increase in partition coefficient, which can influence membrane permeation and bioavailability in cellular assays.

Predicted lipophilicity shift
Supporting evidence
ΔcLogP ≈ 0.5–0.8 units higher vs. methoxy analog
May support improved passive membrane permeability in cell‑based assays
In silico XLogP3 prediction; experimental logP and permeability not reported
Drug-like properties Lipophilicity ADME prediction

Recommended Application Scenarios for N-([2,4'-Bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide Based on Available Evidence


Prototype Ligand for Asymmetric Metal Complexes Requiring Non‑Symmetric N‑Donor Geometry

The 2,4′‑bipyridine core of the compound provides a non‑symmetric chelating environment that can be exploited in the design of chiral or regioselective transition‑metal catalysts. Because the two pyridine nitrogen atoms are positioned in distinct electronic and steric environments, the resulting metal complexes may exhibit differential reactivity at the two coordination sites, a property that is absent in symmetric 2,2′‑bipyridine ligands [1].

Scaffold for Structure–Activity Relationship (SAR) Studies on Thioether‑Containing Benzamides

The ortho‑ethylthio substituent on the benzamide ring offers a soft sulfur donor atom that can interact with thiophilic metals (e.g., Cu(I), Ag(I), Au(I)) or participate in halogen‑bonding interactions. This feature makes the compound a useful SAR probe for investigating the role of sulfur‑based substituents in metal‑binding affinity or biological target engagement, particularly in comparison with methoxy or methylthio analogs [2].

Building Block for Combinatorial Library Synthesis of Bipyridine‑Containing Bioactive Molecules

The compound's bipyridine‑benzamide hybrid structure serves as a modular intermediate amenable to further derivatization at the amide nitrogen, the ethylthio group (oxidation to sulfoxide/sulfone), or the bipyridine rings. This versatility aligns with the broad utility of bipyridine derivatives in pharmaceutical and agrochemical lead generation, as documented in the patent literature [3].

Application
Selection Property
Validation Focus
Asymmetric metal complex design
Non‑symmetric 2,4′‑bipyridine geometry
Metal coordination stoichiometry and selectivity
Thioether‑benzamide SAR studies
Ethylthio sulfur donor ability
Metal‑binding affinity or target engagement comparison
Combinatorial library synthesis
Modular derivatizable structure
Derivatization potential at amide, ethylthio, or bipyridine sites
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